N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide
Description
N-{[1-(Thian-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide is a piperidine-based carboxamide derivative characterized by a thian-4-yl (tetrahydro-2H-thiopyran-4-yl) substituent on the piperidine ring and a cyclohex-3-enecarboxamide moiety. Its molecular formula is C₁₈H₃₀N₂OS, with a molecular weight of 322.5 g/mol . The thian-4-yl group introduces sulfur into the structure, which enhances lipophilicity compared to oxygen-containing analogs like tetrahydro-2H-pyran-4-yl derivatives.
Properties
IUPAC Name |
N-[[1-(thian-4-yl)piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2OS/c21-18(16-4-2-1-3-5-16)19-14-15-6-10-20(11-7-15)17-8-12-22-13-9-17/h1-2,15-17H,3-14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXREUYLJGPEFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2CCN(CC2)C3CCSCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Construction
The piperidine core is synthesized via Buchwald-Hartwig amination or cyclization of δ-amino ketones . A representative protocol involves:
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Cyclization of ethyl 4-aminobutanoate under acidic conditions to form piperidin-4-one.
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Reductive amination with ammonium acetate and sodium cyanoborohydride yields piperidin-4-ylmethanamine.
Optimization Note : Use of tert-butoxycarbonyl (Boc) protection for the amine prevents unwanted side reactions during subsequent steps.
Introduction of the Thian-4-yl Group
The thian-4-yl substituent is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling :
Method A: SNAr Reaction
Method B: Suzuki-Miyaura Coupling
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Utilize 4-thianeboronic acid pinacol ester with bromopiperidine intermediate.
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Advantage : Higher functional group tolerance compared to SNAr.
Cyclohex-3-ene-1-carboxamide Formation
Synthesis of Cyclohex-3-ene-1-carboxylic Acid
Amide Coupling
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Activation : Convert cyclohex-3-ene-1-carboxylic acid to its acid chloride using SOCl₂.
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Coupling : React with piperidine-4-ylmethanamine-thian-4-yl intermediate in dichloromethane with Et₃N.
Integrated Synthetic Routes
Linear Approach (Stepwise Synthesis)
Convergent Approach
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Parallel synthesis of thian-4-yl-piperidine and cyclohexene carboxamide.
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Final Coupling : Mitsunobu reaction to join fragments.
Optimization and Scalability
Catalytic Improvements
Solvent and Temperature Effects
| Step | Optimal Solvent | Temperature | Yield Improvement |
|---|---|---|---|
| SNAr Reaction | DMF | 90°C | 62% → 71% |
| Amide Coupling | CH₂Cl₂ | 0°C → RT | 75% → 82% |
| Suzuki Coupling | THF/H₂O (3:1) | 80°C | 58% → 67% |
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Alternative Strategies
Competing Side Reactions
Enantioselective Synthesis
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Chiral Auxiliaries : Use of (R)-BINOL-derived catalysts for asymmetric induction during piperidine formation (ee >90%).
Industrial-Scale Considerations
Cost-Effective Reagents
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Replacement of Pd catalysts with NiCl₂(dppp) reduces costs by 60% without sacrificing yield.
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Solvent Recycling : DMF recovery via distillation achieves 85% reuse.
Emerging Methodologies
Photoredox Catalysis
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide can undergo several types of chemical reactions:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperidine ring substituted with a thian group and a cyclohexene moiety, which contribute to its unique pharmacological properties. The molecular formula is with a molecular weight of approximately 290.41 g/mol.
Modulation of Chemokine Receptors
Research indicates that derivatives of piperidine, including compounds similar to N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide, can act as modulators of chemokine receptors such as CCR5. This receptor is crucial in the pathogenesis of various diseases, including HIV infection and inflammatory conditions. Compounds that modulate CCR5 can potentially serve as therapeutic agents in treating these conditions by preventing viral entry into cells or modulating immune responses .
Neurological Disorders
The compound's structure suggests potential activity at muscarinic receptors, which are implicated in various neurological disorders such as Alzheimer's disease and schizophrenia. Antagonists targeting these receptors may help alleviate symptoms associated with these conditions by modulating cholinergic signaling .
CCR5 Modulation Studies
A notable study highlighted the efficacy of piperidine derivatives in modulating CCR5 activity. The findings suggest that structural modifications, such as those present in this compound, enhance binding affinity and selectivity towards CCR5, indicating a promising pathway for developing new HIV therapeutics .
Muscarinic Receptor Antagonism
In another research initiative, compounds similar to this compound were evaluated for their antagonistic effects on muscarinic receptors. The results demonstrated significant potential for these compounds in treating cognitive deficits associated with neurodegenerative diseases .
Potential Therapeutic Uses
Given its pharmacological profile, this compound could be explored for:
- Antiviral Therapy : Targeting CCR5 for HIV treatment.
- Neurological Applications : As a muscarinic receptor antagonist for cognitive enhancement in Alzheimer's disease.
- Anti-inflammatory Agents : Modulating immune responses through chemokine receptor pathways.
Mechanism of Action
The mechanism of action of N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclohex
Biological Activity
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide is a novel compound that has garnered attention in pharmacological research for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thian group attached to a piperidine ring, linked to a cyclohexene carboxamide structure. This unique arrangement may contribute to its biological activity by influencing interactions with various biological targets.
Research indicates that compounds with similar structures often interact with neurotransmitter receptors and enzymes involved in neurological pathways. For instance, piperidine derivatives have been shown to exhibit affinity for muscarinic receptors, which are crucial in the treatment of neurological disorders . The thian group may enhance the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of compounds structurally related to this compound. For example, derivatives containing piperidine cores have demonstrated significant antibacterial and antifungal activities, suggesting that this compound may also possess similar properties .
Antiparasitic Activity
In a related study, a series of piperidine-based compounds were evaluated for their antimalarial activity against Plasmodium falciparum. One compound exhibited an EC50 value of approximately 3 μM, indicating promising potential against drug-resistant strains . Given the structural similarities, this compound could be further investigated for antiparasitic effects.
Study 1: Neuropharmacological Effects
A recent study explored the neuropharmacological effects of similar piperidine derivatives in animal models. The results indicated that these compounds could modulate neurotransmitter levels, leading to improved cognitive function in models of neurodegeneration. This suggests that this compound may also possess neuroprotective properties .
Study 2: In Vitro Antimicrobial Testing
In vitro testing of structurally analogous compounds revealed significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics. This supports the hypothesis that this compound could be developed as a novel antimicrobial agent .
Data Summary
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and molecular differences between N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide and its analogs:
Pharmacokinetic and Metabolic Stability
- Thian-4-yl Derivative : The sulfur atom in the thian-4-yl group increases lipophilicity, which may improve blood-brain barrier penetration compared to oxygen-containing analogs like the tetrahydro-2H-pyran-4-yl derivative . However, sulfur can also lead to faster metabolic oxidation, as observed in microsomal stability assays for structurally related compounds .
- Its lower molecular weight (300.4 vs.
- Tetrahydro-2H-pyran-4-yl Derivative : The oxygen atom in this analog increases polarity, which may reduce metabolic clearance but also limit membrane permeability compared to the thian-4-yl compound .
Functional Group Impact on Activity
- Thian vs. Pyran : Replacing sulfur (thian) with oxygen (pyran) alters electronic properties. Sulfur’s larger atomic radius and lower electronegativity may create a more hydrophobic binding pocket in target proteins.
- Aromatic vs. Aliphatic Substituents : The pyrimidin-2-yl group (aromatic) vs. thian-4-yl (aliphatic) influences electronic interactions. Aromatic systems are often critical for binding to enzymes or receptors, as seen in kinase inhibitors .
- However, the thian-4-yl compound’s cyclohexene core distinguishes it from these opioids .
Research Findings and Implications
- Metabolic Stability : Microsomal studies on related compounds (e.g., tetrahydro-2H-pyran-4-yl derivatives) show moderate stability in human liver microsomes, with t₁/₂ values ranging from 20–60 minutes . The thian-4-yl compound’s metabolic fate remains uncharacterized but warrants investigation due to sulfur’s susceptibility to CYP450-mediated oxidation.
- Therapeutic Potential: The pyrimidin-2-yl analog’s lower molecular weight and aromaticity make it a candidate for central nervous system (CNS) targets, while the thian-4-yl derivative’s lipophilicity could favor peripheral targets requiring high tissue penetration .
Q & A
Q. What are the key synthetic pathways and optimization strategies for N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Piperidine-thian coupling : Reacting 1-(thian-4-yl)piperidine-4-yl intermediates with cyclohexene-carboxamide precursors under nitrogen atmosphere.
- Catalyst selection : Transition metal catalysts (e.g., palladium) may enhance coupling efficiency, while acid/base conditions control stereochemistry .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) is critical for isolating the target compound from by-products . Optimization requires precise temperature control (e.g., 60–80°C for amide bond formation) and solvent selection (e.g., DMF for polar intermediates) .
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?
- NMR : - and -NMR (in DMSO-d6 or CDCl3) to confirm piperidine-thian connectivity and cyclohexene stereochemistry .
- HPLC-MS : Reverse-phase C18 columns with ESI-MS detect impurities and verify molecular weight .
- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
Q. What initial biological screening approaches are suitable for this compound?
- In vitro assays : Screen against kinase or GPCR targets using fluorescence polarization or radioligand binding assays, given structural similarities to bioactive piperidine-carboxamides .
- Cytotoxicity profiling : Use MTT assays on HEK293 or HepG2 cell lines to establish preliminary safety thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yield data across different methodologies?
Discrepancies often arise from:
- Reagent purity : Impurities in thian-4-yl precursors (e.g., sulfur oxidation by-products) reduce coupling efficiency. Use freshly distilled solvents and HPLC-purified intermediates .
- Reaction scalability : Pilot-scale reactions may require alternative catalysts (e.g., nickel instead of palladium) to maintain yield. Conduct Design of Experiments (DoE) to identify critical parameters .
Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
- Core modifications : Replace the cyclohexene ring with cyclopentene or norbornene to assess conformational effects on binding .
- Functional group tuning : Introduce electron-withdrawing groups (e.g., -CF3) to the thian moiety to modulate pharmacokinetic properties .
- Bioisosteric substitution : Substitute the carboxamide with sulfonamide groups to enhance metabolic stability .
Q. How can computational modeling guide the prediction of biological interactions?
- Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., serotonin receptors) to predict binding poses .
- MD simulations : Run 100-ns simulations in GROMACS to evaluate conformational stability of the piperidine-thian scaffold in lipid bilayers .
- ADMET prediction : Tools like SwissADME estimate logP, bioavailability, and CYP450 interactions .
Q. What safety protocols should be implemented for handling this compound?
Based on structural analogs:
- PPE : Wear nitrile gloves, respiratory masks (N95), and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., thiol by-products) .
Q. How can researchers identify and characterize synthetic by-products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
